REACTION_CXSMILES
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[NH2:1][C:2]1[CH:10]=[CH:9][CH:8]=[C:7]([N+:11]([O-:13])=[O:12])[C:3]=1[C:4]([OH:6])=[O:5].[CH2:14](OS(OCC)(=O)=O)[CH3:15].C(N(CC)CC)C>>[NH2:1][C:2]1[CH:10]=[CH:9][CH:8]=[C:7]([N+:11]([O-:13])=[O:12])[C:3]=1[C:4]([O:6][CH2:14][CH3:15])=[O:5]
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Name
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|
Quantity
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29.2 g
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Type
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reactant
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Smiles
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NC1=C(C(=O)O)C(=CC=C1)[N+](=O)[O-]
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Name
|
|
Quantity
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24.7 g
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Type
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reactant
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Smiles
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C(C)OS(=O)(=O)OCC
|
Name
|
|
Quantity
|
16.2 g
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Type
|
reactant
|
Smiles
|
C(C)N(CC)CC
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Name
|
N-dimethylformamide
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Quantity
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250 mL
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Type
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solvent
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Smiles
|
|
Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
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After removing DMF at 60°
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Type
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WASH
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Details
|
the ethyl ester (10.8 g) eluted first with toluene
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Name
|
|
Type
|
|
Smiles
|
NC1=C(C(=O)OCC)C(=CC=C1)[N+](=O)[O-]
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |